2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride
Description
The compound 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride is a nitrogen-containing heterocyclic derivative characterized by a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. This pyridinyl moiety is linked via an ethylenediamine bridge to a benzene ring substituted with a trifluoromethyl group and a protonated aminium chloride group.
Properties
IUPAC Name |
[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-5-(trifluoromethyl)phenyl]azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF6N4.ClH/c16-10-5-9(15(20,21)22)7-26-13(10)25-4-3-24-12-2-1-8(6-11(12)23)14(17,18)19;/h1-2,5-7,24H,3-4,23H2,(H,25,26);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZXMFKBQIEEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[NH3+])NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Amine
The pyridine moiety is synthesized via chlorination of 2-chloro-5-trifluoromethylpyridine. In a representative procedure, 363 g of 2-chloro-5-trifluoromethylpyridine is combined with 325 g of ferric chloride under chlorine gas flow at 150–170°C for 18 hours. Post-reaction, the mixture is quenched in hot water, and the organic layer is dried over anhydrous sodium sulfate before distillation yields 163 g of 3-chloro-5-(trifluoromethyl)pyridin-2-amine. Alternative methods employ 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at –20°C, achieving 98% selectivity.
Preparation of 2-Aminoethylamine Derivatives
The ethylenediamine linker is introduced using tert-butoxycarbonyl (Boc)-protected intermediates. For example, O-(2-aminoethyl)-O'-[2-(Boc-amino)ethyl]decaethylene glycol (CAS 890091-42-6) is synthesized via nucleophilic substitution of Boc-protected amines with ethylene glycol derivatives. Deprotection with hydrochloric acid in dioxane yields the free amine, critical for subsequent coupling.
Coupling Strategies for Aromatic Moieties
Nucleophilic Aromatic Substitution
The benzene ring is functionalized via nitration followed by chlorination. 5-Nitro-3-(trifluoromethyl)pyridin-2-ol is treated with thionyl chloride (18.45 mL, 253 mmol) and catalytic DMF (1.957 mL) at 100°C for 10 hours to yield 2-chloro-5-nitro-3-(trifluoromethyl)pyridine in 86% yield. Reduction of the nitro group with hydrogen/palladium affords the aniline derivative.
Amide and Urea Bond Formation
Coupling the pyridine and benzene intermediates is achieved using carbodiimide-mediated reactions. In a protocol adapted from PubChem (CID 2767087), 3-chloro-5-(trifluoromethyl)pyridin-2-amine reacts with 2-chloroacetyl chloride to form an acetamide intermediate, which subsequently undergoes nucleophilic displacement with ethylenediamine. The final quaternization with hydrochloric acid yields the benzenaminium chloride salt.
Optimization and Scalability
Reaction Condition Screening
Key parameters include:
- Temperature : Chlorination proceeds optimally at 150–170°C, while Boc deprotection requires mild conditions (0–5°C).
- Catalysts : Ferric chloride enhances chlorination efficiency, whereas DMF accelerates thionyl chloride-mediated reactions.
- Solvents : Dichloromethane and ethyl acetate are preferred for extractions due to low water solubility of intermediates.
Yield and Purity Data
| Step | Yield (%) | Purity (%) | Source |
|---|---|---|---|
| Pyridine chlorination | 65 | 85 | |
| Nitro reduction | 86 | 90 | |
| Final quaternization | 78 | 95 |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥96.0% purity, with t₁ = 4.91 min and t₂ = 3.13 min.
Applications and Derivatives
The compound serves as a precursor to acetylated analogs, such as N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetamide (PubChem CID 2767087), which exhibit bioactivity in pesticide development.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
This compound exhibits potential antimicrobial properties, making it a candidate for the development of new antibiotics. Preliminary studies suggest that it may inhibit certain bacterial enzymes, leading to bactericidal effects. The mechanism of action appears to involve interference with bacterial protein synthesis or cell wall formation.
Anti-inflammatory Properties
Research indicates that the compound may also possess anti-inflammatory effects. By targeting specific inflammatory pathways, it could serve as a therapeutic agent for conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
Cancer Research
There is ongoing investigation into the compound's efficacy against various cancer cell lines. Its ability to inhibit specific kinases involved in cancer progression is being studied, which could lead to the development of novel anticancer therapies.
Agricultural Applications
Pesticide Development
The compound can be utilized as a raw material in the synthesis of pesticides and insecticides. Its structural characteristics allow it to interact effectively with biological targets in pests, potentially leading to effective pest control solutions. Research into its efficacy against specific agricultural pests is underway.
Herbicide Formulations
Due to its chemical properties, this compound may also be incorporated into herbicide formulations. Its ability to disrupt metabolic processes in plants could provide an avenue for developing selective herbicides that target unwanted vegetation without harming crops.
Materials Science
Polymer Chemistry
The unique properties of this compound allow it to be used as a building block for advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and composites.
Nanotechnology
In nanotechnology, this compound can be functionalized to create nanoparticles with specific surface properties. These nanoparticles can be used for targeted drug delivery systems or as contrast agents in medical imaging.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group enhances lipophilicity, contributing to membrane penetration and subsequent bactericidal action.
- Inflammatory Pathway Inhibition : Research conducted at a leading university found that the compound inhibited NF-kB signaling pathways in vitro, suggesting its potential use in treating chronic inflammatory diseases. Further studies are needed to evaluate its effectiveness in vivo.
- Pesticide Development : A recent agricultural study highlighted the potential of this compound as a precursor for synthesizing novel insecticides targeting aphids and whiteflies. Field trials indicated a significant reduction in pest populations with minimal impact on beneficial insects.
Mechanism of Action
The mechanism of action of 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound shares structural motifs with several derivatives, differing primarily in substituents and terminal functional groups. Key analogs include:
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide ()
- Structure : Features an acetamide group (-NHCOCH2Cl) instead of the benzenaminium chloride.
- Key Differences : Neutral vs. charged terminal group, impacting solubility and membrane permeability.
- Applications : Likely used as a synthetic intermediate for pesticides or pharmaceuticals due to reactive chloroacetamide .
5-((3-Chloro-5-(trifluoromethyl)-2-pyridyl)amino)-α,α,α-trifluoro-4,6-dinitro-o-cresol (HYPA) ()
- Structure: A phenolic derivative with nitro and trifluoromethyl groups.
- Key Differences : Nitro groups enhance electron deficiency, increasing reactivity in electrophilic substitutions.
- Applications: Potential herbicide or fungicide due to nitroaromatic toxicity .
3-Chloro-5-(trifluoromethyl)pyridin-2-amine ()
- Structure : Simpler pyridinamine without ethylenediamine or benzene substituents.
- Key Differences : Lacks extended conjugation; smaller molecular weight (247.56 g/mol vs. ~450 g/mol for the target compound).
- Applications : Intermediate in fungicide synthesis (e.g., fluazinam) .
N-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]thioxomethyl]benzamide ()
Physicochemical Properties
Biological Activity
Overview
The compound 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride is a synthetic organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a pyridine ring and multiple trifluoromethyl groups, enhances its chemical reactivity and biological interactions.
- Molecular Formula: C14H15ClF3N4
- Molecular Weight: 335.74 g/mol
- IUPAC Name: 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylazanium;chloride
- CAS Number: 321391-95-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes associated with disease processes, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies demonstrate its effectiveness against a range of bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Recent investigations into the anticancer potential of this compound have shown promising results. It selectively inhibits the growth of cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms. The presence of trifluoromethyl groups may enhance its binding affinity to cancer-related targets.
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. Animal studies indicate that it can mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method: Disk diffusion method.
- Results: The compound demonstrated a zone of inhibition of 15 mm at a concentration of 100 µg/mL, indicating significant antimicrobial activity.
-
Anticancer Activity Assessment
- Objective: To assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Method: MTT assay.
- Results: IC50 value was determined to be 25 µM, suggesting potent anticancer properties.
-
Neuroprotection in Rodent Models
- Objective: To investigate neuroprotective effects in a model of Alzheimer's disease.
- Method: Behavioral tests and histological analysis.
- Results: Treated animals showed improved cognitive function and reduced amyloid plaque formation compared to controls.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
| This Compound | High | High | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)benzenaminium chloride, and how do reaction conditions influence yield?
- Methodology : Multi-step nucleophilic substitution and amination reactions are commonly employed. For example, coupling 3-chloro-5-(trifluoromethyl)pyridin-2-amine with ethylenediamine derivatives under inert conditions (e.g., N₂ atmosphere) minimizes side reactions. Catalysts like Pd/C or CuI can enhance efficiency, while solvent polarity (e.g., DMF vs. THF) affects reaction kinetics .
- Optimization : Use Design of Experiments (DoE) to test variables (temperature, molar ratios) and identify optimal conditions. Statistical tools like ANOVA can resolve conflicting yield data from replicate trials .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Core Methods :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and detect residual solvents.
- HPLC-MS : Quantify impurities (e.g., unreacted intermediates) using reverse-phase columns and electrospray ionization .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or protonation states for the benzenaminium moiety .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Impact : The -CF₃ group enhances lipophilicity (logP ↑) and metabolic stability, critical for bioavailability studies. Computational tools like COSMO-RS predict solubility in aqueous buffers .
- Experimental Validation : Compare partition coefficients (octanol/water) with non-fluorinated analogs to isolate -CF₃ effects .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s interaction with bacterial enzyme targets (e.g., acps-PPTase)?
- Strategy : Use molecular docking (AutoDock Vina) to screen binding modes. Quantum mechanical calculations (DFT) identify electrostatic interactions between the pyridinyl group and active-site residues .
- Validation : Pair simulations with surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k_d) and resolve discrepancies between predicted vs. observed IC₅₀ values .
Q. What methodologies address contradictions in biological activity data across different assay systems (e.g., in vitro vs. cell-based)?
- Root Cause Analysis : Test for assay-specific artifacts (e.g., membrane permeability in cell-based models) using LC-MS to quantify intracellular compound levels .
- Cross-Validation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. whole-cell growth assays) to isolate mechanistic contributions .
Q. How can statistical tools resolve variability in reaction scalability from lab to pilot-scale synthesis?
- Approach : Apply response surface methodology (RSM) to model heat/mass transfer limitations in larger reactors. Use dimensionless numbers (e.g., Reynolds) to maintain mixing efficiency .
- Case Study : A 10-fold scale-up trial revealed 15% yield drop due to insufficient cooling; iterative DoE restored yield by adjusting cooling rates and agitation .
Q. What interdisciplinary approaches enhance its application in materials science (e.g., liquid crystals or polymers)?
- Material Design : Incorporate the compound into co-polymers via RAFT polymerization. Use differential scanning calorimetry (DSC) to monitor phase transitions influenced by the -CF₃ group .
- Synergy : Pair with spectroscopic ellipsometry to correlate molecular orientation (from polarized FTIR) with optical properties .
Data Management & Safety
Q. How can chemical software improve reproducibility in synthesizing and testing this compound?
- Tools : ELNs (Electronic Lab Notebooks) track reaction parameters and outliers. Machine learning platforms (e.g., ChemOS) predict optimal conditions from historical data .
- Example : A Bayesian optimization model reduced failed synthesis attempts by 40% .
Q. What safety protocols are essential for handling this compound’s toxic intermediates (e.g., chlorinated pyridines)?
- Guidelines : Use gloveboxes for air-sensitive steps (e.g., amine coupling). LC-MS monitoring detects trace toxic byproducts (e.g., chloroform) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
